

Technical Guide: H-Val-allyl ester p-tosylate (CAS 88224-02-6)

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Compound of Interest

Compound Name: *h-Val-allyl ester p-tosylate*

Cat. No.: B555172

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-allyl ester p-tosylate, systematically known as (2S)-2-amino-3-methylbutanoic acid, prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a pivotal amino acid derivative utilized extensively in synthetic organic chemistry. Its primary application lies in peptide synthesis, where it serves as a protected form of the amino acid L-Valine. The allyl ester group provides temporary protection for the carboxylic acid functionality, while the p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and handling properties. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications, particularly in the context of drug development.

Compound Identification and Properties

The compound is a salt composed of the allyl ester of L-valine and p-toluenesulfonic acid. This structure makes it a valuable chiral building block in asymmetric synthesis.^[1]

Table 1: Compound Identification

Property	Value
CAS Number	88224-02-6[2][3]
Systematic Name	4-methylbenzenesulfonic acid;prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate[1]
Common Synonyms	H-Val-OAll.TosOH, L-Valine allyl ester p-toluenesulfonate salt, Allyl L-valinate 4-methylbenzenesulfonate[2][3]
Molecular Formula	C ₁₅ H ₂₃ NO ₅ S[2] (also cited as C ₈ H ₁₅ NO ₂ · C ₇ H ₈ O ₃ S[3][4])
Molecular Weight	329.41 g/mol [2]
InChI Key	HSIRKDASFUCGOZ-FJXQXJEOSA-N[5]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White solid / crystals	[2][5]
Melting Point	117-120 °C	[2][5][6]
Boiling Point	200.1°C at 760 mmHg	[2]
Optical Rotation	[α] ₂₀ /D +5.5±1° (c=1% in methanol)	[5]
Purity / Assay	≥98% (HPLC) to ≥99.0%	[4][5]
Storage Temperature	2-8°C	[5]

Synthesis and Deprotection

The synthesis of **h-Val-allyl ester p-tosylate** is typically achieved via a Fischer esterification, a classic and efficient method for producing esters. The deprotection of the allyl group is a critical subsequent step in its application, usually performed under mild conditions using a palladium(0) catalyst.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of the title compound from L-Valine and allyl alcohol, using p-toluenesulfonic acid as both a catalyst and a salt-forming agent. The reaction proceeds by heating the components in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the ester product.

Materials:

- L-Valine (1.0 eq)
- Allyl alcohol (e.g., 5.0 eq)
- p-Toluenesulfonic acid monohydrate (1.1 eq)
- Toluene
- Dean-Stark apparatus
- Reaction flask, condenser, heating mantle, magnetic stirrer

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add L-Valine, p-toluenesulfonic acid monohydrate, and toluene.
- Add allyl alcohol to the suspension.
- Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
- Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
- Cool the reaction mixture to room temperature.

- The product may precipitate upon cooling. If not, the volume of toluene can be reduced under vacuum to induce crystallization.
- Collect the crystalline solid by filtration.
- Wash the collected solid with cold diethyl ether or hexane to remove residual allyl alcohol and other non-polar impurities.
- Dry the product under vacuum to yield **h-Val-allyl ester p-tosylate** as a white crystalline solid.

Note: This is a generalized protocol. While a direct protocol for the allyl ester is not detailed in the provided results, a very similar procedure for the benzyl ester is described, which involves reacting L-valine with the corresponding alcohol (benzyl alcohol) and p-toluenesulfonic acid in toluene under azeotropic dehydration conditions.^[7] This methodology is directly applicable to the synthesis of the allyl ester.

Experimental Protocol: Palladium-Catalyzed Deprotection

The allyl ester is a valuable protecting group because it can be cleaved under very mild and neutral conditions, leaving other sensitive functional groups in the molecule intact.^[8] This process involves the formation of a π -allyl palladium complex.^[8]

Materials:

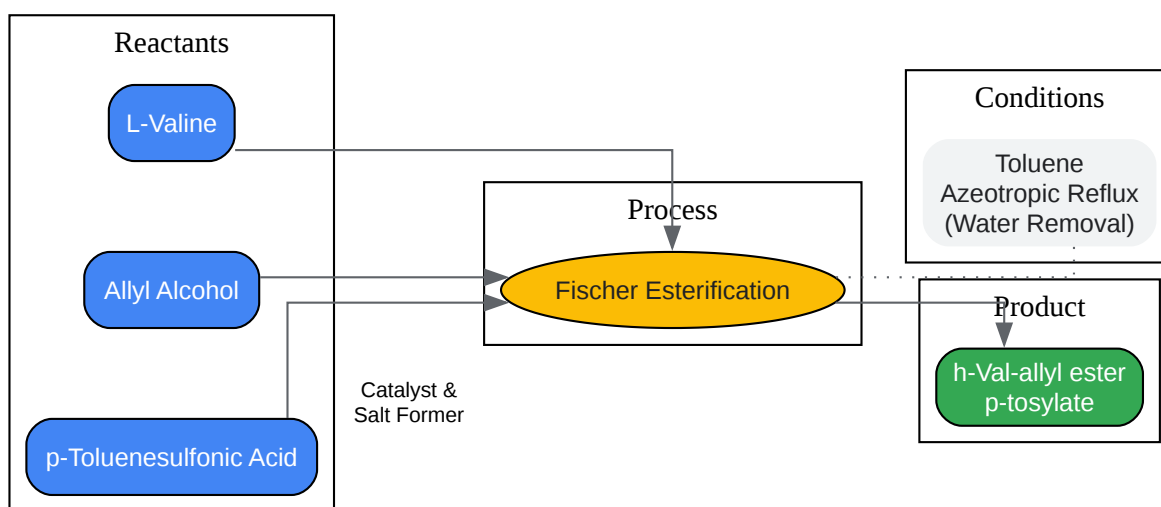
- H-Val-allyl ester derivative (1.0 eq)
- Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Allyl scavenger, e.g., Morpholine, Dimedone, or tributyltin hydride (2.0-3.0 eq)
- Anhydrous solvent (e.g., THF, Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolve the allyl-protected compound in the chosen anhydrous solvent in a flask under an inert atmosphere.
- Add the allyl scavenger to the solution.
- Add the palladium(0) catalyst to the reaction mixture. The mixture may change color, often to yellow or orange.
- Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
- Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
- The filtrate is then concentrated under reduced pressure.
- The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the deprotected carboxylic acid.

Visualized Workflows and Pathways

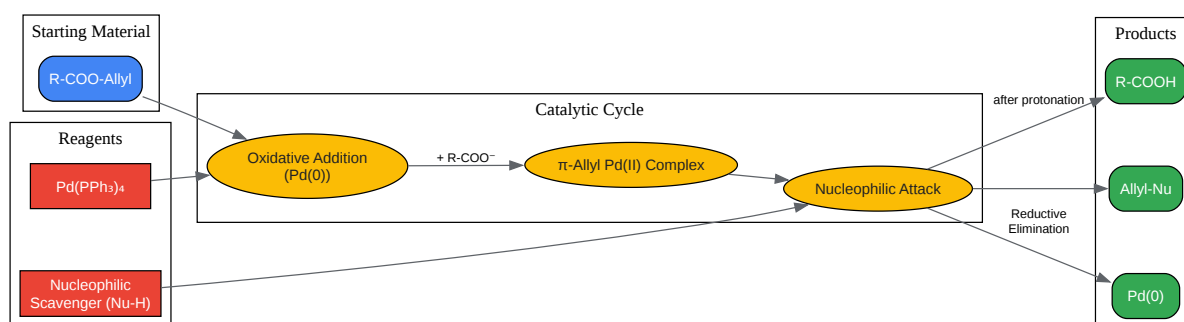
Synthesis Workflow



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Caption: Fischer esterification workflow for the synthesis of **h-Val-allyl ester p-tosylate**.

Deprotection Mechanism

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Caption: Palladium-catalyzed deprotection of an allyl ester to yield a carboxylic acid.

Applications in Drug Development

L-Valine and its derivatives are crucial chiral building blocks in the synthesis of complex pharmaceutical agents.[9][10] The title compound, as a protected form of L-Valine, is an important intermediate in the production of various therapeutics.[4] For instance, derivatives of L-Valine are key components in the synthesis of drugs like Valsartan, an Angiotensin II Receptor Blocker (ARB) used to treat high blood pressure and heart failure.[11]

Biological Context: The Renin-Angiotensin System (RAS)

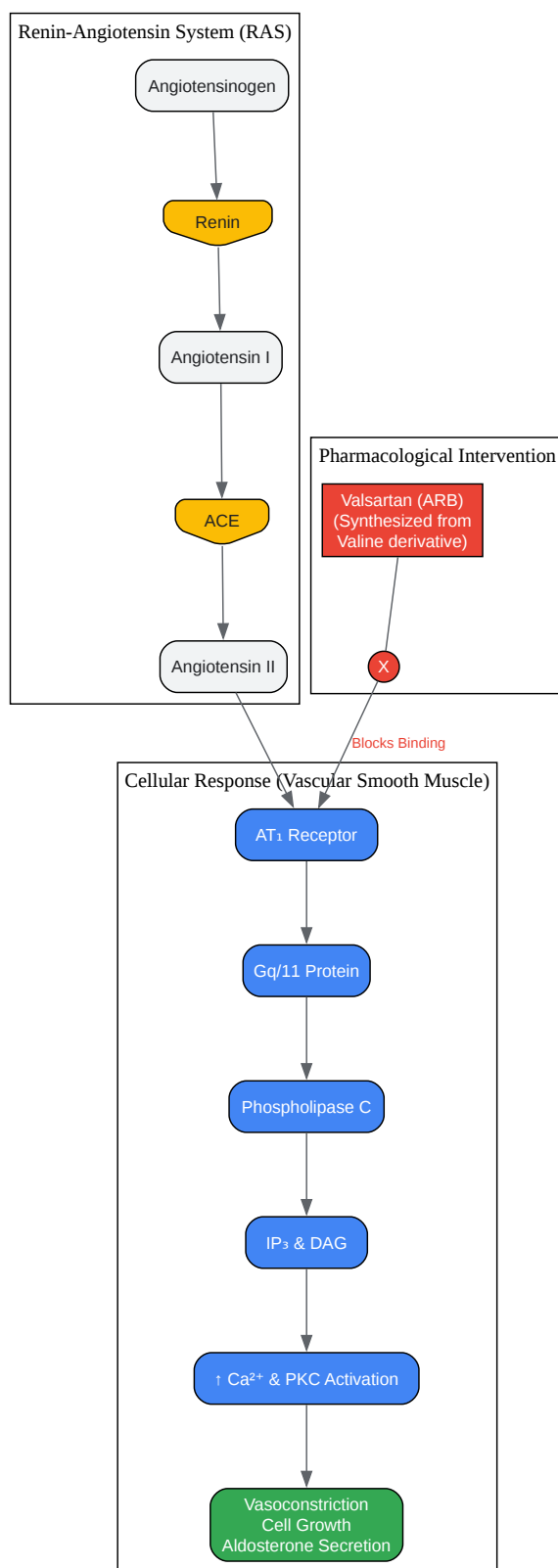
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The effector peptide, Angiotensin II (Ang II), exerts its effects primarily by binding to the Angiotensin II Type 1 (AT₁) receptor.

Key effects of Ang II binding to AT₁ receptors include:

- Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[\[11\]](#)
- Aldosterone Release: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume and pressure.
[\[11\]](#)
- Cellular Growth: Promoting hypertrophy and proliferation of vascular and cardiac cells, which can contribute to cardiovascular remodeling.[\[3\]](#)[\[12\]](#)

ARBs, such as Valsartan, are synthesized using valine derivatives and function by selectively blocking the AT₁ receptor. This action prevents Angiotensin II from binding, thereby inhibiting its hypertensive effects and providing therapeutic benefit in cardiovascular diseases.[\[1\]](#)[\[11\]](#)

Signaling Pathway Diagram: Angiotensin II Receptor Blockade



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Caption: RAAS pathway showing Angiotensin II action and the inhibitory site of ARBs like Valsartan.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. Valsartan - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Valinsllylester -p-toluolsulfonat (Salz) ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. nbinnno.com [nbinnno.com]
- 10. aaep.bocsci.com [aaep.bocsci.com]
- 11. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
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